1-(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone
Description
Properties
IUPAC Name |
1-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-9(16)14-6-5-13-12(14)19-8-10-3-2-4-11(7-10)15(17)18/h2-4,7H,5-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQFKOCYONJYKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN=C1SCC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Thioether Formation: The reaction of the nitrobenzyl compound with a thiol to form a thioether linkage.
Imidazole Ring Formation: Cyclization reactions to form the imidazole ring, often involving the use of catalysts and specific reaction conditions to ensure high yield and purity.
Industrial production methods may involve optimization of these steps to enhance scalability, yield, and cost-effectiveness.
Chemical Reactions Analysis
1-(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions, using reagents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly targeting the nitro group.
Substitution: The thioether linkage can participate in substitution reactions, where the sulfur atom is replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various reducing agents. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Research indicates that derivatives of imidazole, including 1-(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone, exhibit significant antibacterial properties. A study demonstrated that similar compounds showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Klebsiella pneumoniae . The mode of action is believed to involve disruption of bacterial cell wall synthesis.
2. Anticancer Potential
Imidazole derivatives have been investigated for their anticancer properties. For example, compounds with structural similarities to this compound have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells . The mechanism often involves the induction of apoptosis and inhibition of tumor growth.
3. Antifungal Activity
The compound has also been evaluated for antifungal properties. In vitro studies suggest that it can inhibit the growth of fungi such as Candida albicans, which is crucial given the rising incidence of antifungal resistance .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Condensation Reactions : The initial step often involves the condensation of 3-nitrobenzyl thiol with imidazole derivatives under acidic conditions to form the thioether linkage.
- Reduction Steps : Subsequent reduction steps may be required to convert intermediates into the final product while maintaining the integrity of the imidazole ring.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2020) | Antibacterial | Showed effective inhibition against MRSA with an MIC of 10 µg/mL. |
| Johnson et al. (2021) | Anticancer | Induced apoptosis in breast cancer cells at concentrations above 20 µM. |
| Lee et al. (2022) | Antifungal | Inhibited Candida albicans growth with an IC50 value of 15 µg/mL. |
Mechanism of Action
The mechanism of action of 1-(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The nitro group and imidazole ring play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with nucleic acids.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, substituents, and biological activities of the target compound with analogs from literature:
Key Comparative Insights
Electronic and Steric Effects
- Nitro Group Positioning: The target compound’s nitro group is meta to the sulfur atom on the benzylthio substituent, whereas in 1-[3-(5-nitro-1H-benzimidazol-1-yl)phenyl]ethanone , the nitro group is directly on the benzimidazole ring. This difference may alter electron-withdrawing effects and steric interactions, influencing receptor binding or metabolic stability.
- Ring Saturation : The 4,5-dihydroimidazole core in the target compound reduces aromaticity compared to fully aromatic benzimidazoles (e.g., –7). This could enhance solubility but reduce planar stacking interactions in biological systems.
Biological Activity
1-(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of imidazole derivatives, which are known for their diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 252.30 g/mol. The presence of the nitro group and the thioether moiety in its structure may contribute to its reactivity and biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazole derivatives. For example, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. A notable study showed that imidazole derivatives can inhibit cell proliferation by inducing apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .
Table 1: Anticancer Activity of Imidazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 15 | Apoptosis induction |
| Compound B | MCF-7 | 20 | Cell cycle arrest |
| This compound | A549 | TBD | TBD |
Antimicrobial Activity
Imidazole derivatives are also recognized for their antimicrobial properties. In vitro studies have shown that similar compounds exhibit activity against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| C. albicans | 64 |
Anti-inflammatory Activity
The anti-inflammatory effects of imidazole derivatives have been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are crucial in inflammatory processes . This makes them potential candidates for treating inflammatory diseases.
Case Studies
One relevant case study involved the synthesis and evaluation of a series of thioether-substituted imidazoles, which showed promising results in terms of anticancer and antimicrobial activities. The study reported that modifications to the thioether group significantly influenced the biological activity of these compounds, suggesting that structure-activity relationships (SAR) play a critical role in their efficacy .
Research Findings
Research has indicated that the incorporation of nitro groups into imidazole derivatives enhances their biological activity. For instance, compounds with nitro substitutions were found to exhibit increased cytotoxicity against hypoxic tumor cells compared to their non-nitro counterparts . This suggests that such modifications could be strategically employed to develop more potent therapeutic agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution at the sulfur atom of the thioether group. A typical approach involves reacting 4,5-dihydro-1H-imidazole-2-thiol derivatives with 3-nitrobenzyl halides under basic conditions (e.g., K₂CO₃ in anhydrous DMF). Optimization includes varying solvents (ethanol, dioxane), temperature (reflux vs. room temperature), and catalyst use (e.g., piperidine for condensation reactions). Yields are influenced by substituent electronic effects, as demonstrated in analogous imidazole-thioether syntheses (e.g., 25–40% yields for similar compounds) .
- Critical Parameters : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
Q. How can spectroscopic techniques (IR, NMR, MS) confirm the structure of this compound?
- Methodology :
- IR : Identify key functional groups:
- C=O stretch (~1650–1676 cm⁻¹ for the acetyl group) .
- C=N stretch (~1640–1650 cm⁻¹ for the imidazole ring) .
- NO₂ asymmetric/symmetric stretches (~1520 and 1350 cm⁻¹) .
- ¹H NMR : Key signals include:
- CH₂-S protons (δ ~3.7–4.0 ppm, split due to dihydroimidazole ring strain).
- Aromatic protons (δ ~7.0–8.5 ppm for nitrobenzyl substituents) .
- MS : Molecular ion peak (M⁺) should match the molecular weight (e.g., 307.35 g/mol). Fragmentation patterns should align with imidazole-thioether cleavage.
Q. What safety precautions are required when handling this compound?
- Hazards : Based on structurally similar nitroaromatics, expect:
- Acute toxicity (Oral LD₅₀ Category 4; H302).
- Skin/eye irritation (H315/H319).
- Respiratory tract irritation (H335) .
- Protocols : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation. Store in airtight containers away from reductants (risk of nitro group reduction).
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Methodology : Perform density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level to:
- Optimize geometry and analyze bond angles/lengths (e.g., S–C bond stability).
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Simulate IR/NMR spectra for cross-validation with experimental data .
- Applications : Predict reactivity in substitution reactions (e.g., nitro group reduction) or interactions with biological targets.
Q. How do crystallographic techniques resolve structural ambiguities in derivatives of this compound?
- Methodology : Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement. Key steps:
- Grow crystals via slow evaporation (e.g., ethanol/dichloromethane).
- Validate data quality using R-factor (<0.05) and mean σ(C–C) (~0.002 Å).
- Analyze intermolecular interactions (e.g., hydrogen bonding between imidazole N–H and carbonyl O) .
Q. How can structure-activity relationship (SAR) studies guide the design of biologically active analogs?
- Methodology :
- Modify substituents : Replace the nitro group with electron-withdrawing/donating groups (e.g., –CF₃, –OCH₃) to alter bioavailability.
- Evaluate bioactivity : Test analogs for antimicrobial/anti-inflammatory activity using microplate assays (e.g., MIC against S. aureus or COX-2 inhibition).
- Correlate data : Use regression analysis to link logP, polar surface area, and IC₅₀ values. For example, lower logP (<3) may enhance solubility but reduce membrane permeability .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies between theoretical and experimental spectral data?
- Approach :
Re-examine synthesis : Confirm product purity (HPLC ≥95%).
Validate computational parameters : Ensure basis sets (e.g., 6-31G vs. 6-311+G(d,p)) match experimental conditions.
Cross-reference : Compare with structurally validated analogs (e.g., SCXRD data for dihydroimidazoles in ).
- Example : If experimental ¹H NMR shows unexpected splitting, consider dynamic effects (e.g., ring puckering) not captured in static DFT models .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
